Cas no 141136-83-6 (TRAP-6)

TRAP-6 structure
Produktname:TRAP-6
CAS-Nr.:141136-83-6
MF:C34H56N10O9
MW:748.870047569275
MDL:MFCD00238172
CID:218675
PubChem ID:329826680
TRAP-6 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Asparagine,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-
- SER-PHE-LEU-LEU-ARG-ASN
- THROMBIN RECEPTOR ACTIVATOR FOR PEPTIDE 6 (TRAP-6)
- Thrombin Receptor Activator Peptide 6
- TRAP-6
- (2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
- Thrombin receptor (42-47), human
- SFLLRN
- SFLLRN-OH
- BDBM85086
- Thrombin Receptor Activator Peptide 6, >95% (HPLC)
- Ser-Phe-Leu-Leu-Arg-Asn;Thrombin Receptor Activator Peptide 6
- L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparagine
- CHEMBL78392
- C72622
- 141136-83-6
- Coagulation Factor II Receptor (1-6)
- AS-71526
- TRAP 6
- DTXSID90431405
- AC-32572
- AKOS024457641
- PAR-1 agonist peptide
- PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6
- PAR1 agonist
- CS-5508
- (2S,5S,8S,11S,14S,17S)-17-Amino-2-(2-amino-2-oxoethyl)-14-benzyl-5-(3-guanidinopropyl)-18-hydroxy-8,11-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid
- (2S,5S,8S,11S,14S,17S)-17-Amino-2-(2-amino-2-oxoethyl)-14-benzyl-5-(3-guanidinopropyl)-18-hydroxy-8,11-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oicacid
- HY-P0078
- NCGC00167239-01
- 141136-83-6, TRAP 6, Thrombin Receptor Activator Peptide 6, PAR1 agonist, Thrombin Receptor (1-6), Coagulation Factor II Receptor (1-6)
- Thrombin Receptor (1-6)
- MFCD00238172
- SCHEMBL15929733
- TRAP-6,Ser-Phe-Leu-Leu-Arg-Asn,Thrombin Receptor Activator Peptide 6
- HAGOWCONESKMDW-FRSCJGFNSA-N
- DA-78586
- TRAP-6?
- (2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-amino-3-hydroxypropanamido]-3-phenylpropanamido]-4-methylpentanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-3-carbamoylpropanoic acid
-
- MDL: MFCD00238172
- Inchi: 1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1
- InChI-Schlüssel: HAGOWCONESKMDW-FRSCJGFNSA-N
- Lächelt: O=C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])O[H])N([H])[H])=O)=O)N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C(N([H])[H])=O)=O)C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 748.42300
- Monoisotopenmasse: 748.42317340g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 53
- Anzahl drehbarer Bindungen: 24
- Komplexität: 1270
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 192
- XLogP3: -3.8
- Oberflächenladung: 0
- Topologische Polaroberfläche: 337
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Schmelzpunkt: No data available
- Siedepunkt: No data available
- Flammpunkt: No data available
- Löslichkeit: TFA 0.1%: soluble
- Wasserteilungskoeffizient: Soluble in water at 1mg/ml
- PSA: 334.04000
- LogP: 1.83420
- Löslichkeit: Trifluorid
TRAP-6 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Lagerzustand:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
TRAP-6 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | T705105-1mg |
TRAP-6 |
141136-83-6 | 1mg |
$ 145.00 | 2022-06-02 | ||
TRC | T705105-2.5mg |
TRAP-6 |
141136-83-6 | 2.5mg |
$ 275.00 | 2022-06-02 | ||
ChemScence | CS-5508-10mg |
TRAP-6 |
141136-83-6 | 99.74% | 10mg |
$160.0 | 2022-04-27 | |
TargetMol Chemicals | T7625-25 mg |
TRAP-6 |
141136-83-6 | 100% | 25mg |
¥ 3,135 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94980-5mg |
TRAP-6 |
141136-83-6 | 98% | 5mg |
¥845.0 | 2023-09-06 | |
DC Chemicals | DC23094-100 mg |
TRAP-6 |
141136-83-6 | >98% | 100mg |
$850.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94980-2mg |
TRAP-6 |
141136-83-6 | 98% | 2mg |
¥499.0 | 2023-09-06 | |
abcr | AB530389-25 mg |
Thrombin Receptor Activator Peptide 6; . |
141136-83-6 | 25mg |
€703.90 | 2022-07-29 | ||
Ambeed | A693456-2mg |
(2S,5S,8S,11S,14S,17S)-17-Amino-2-(2-amino-2-oxoethyl)-14-benzyl-5-(3-guanidinopropyl)-18-hydroxy-8,11-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid |
141136-83-6 | 99% | 2mg |
$51.0 | 2025-02-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T860430-25mg |
TRAP-6,Ser-Phe-Leu-Leu-Arg-Asn,Thrombin Receptor Activator Peptide 6 |
141136-83-6 | >99% | 25mg |
¥3,236.00 | 2022-09-28 |
TRAP-6 Verwandte Literatur
-
Jin Sun,Cong Luo,Yongjun Wang,Zhonggui He Nanoscale 2013 5 845
-
Mark Baranov,Yan Duan,Nitai Leffler,Shani Avineri,Vladimir Ezersky,Ira A. Weinstock Chem. Commun. 2023 59 4364
-
Sangeeta Parmar,Sharad P. Pawar,Ramkumar Iyer,Dimpy Kalia Chem. Commun. 2019 55 14926
-
Luisa Pieroni,Stefano Levi Mortera,Viviana Greco,Vittorio Sirolli,Maurizio Ronci,Paolo Felaco,Giorgio Fucci,Silvia De Fulviis,Renato Massoud,Stefano Condò,Ambrogio Capria,Nicola Di Daniele,Sergio Bernardini,Andrea Urbani,Mario Bonomini Mol. BioSyst. 2015 11 1633
-
Steven Sun,Miguel Ossandon,Yordan Kostov,Avraham Rasooly Lab Chip 2009 9 3275
141136-83-6 (TRAP-6) Verwandte Produkte
- 69558-55-0(thymopentin)
- 9076-44-2(Chymostatin)
- 141923-40-2(L-Aspartamide,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-)
- 103213-49-6([Glu1]-Fibrinopeptide B)
- 186142-28-9(L-Arginine, L-seryl-L-a-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl-)
- 177966-81-3(Thymopentin acetate salt H-Arg-Lys-Asp-Val-Tyr-OH acetate salt)
- 113873-67-9(L-Glutamic acid, L-a-aspartyl-L-leucyl-L-a-aspartyl-L-valyl-L-prolyl-L-isoleucyl-L-prolylglycyl-L-arginyl-L-phenylalanyl-L-a-aspartyl-L-arginyl-L-arginyl-L-valyl-L-seryl-L-valyl-L-alanyl-L-alanyl-)
- 14245-62-6(Propan-2-yl Ethane-1-sulfonate)
- 885950-46-9(Methyl 6-Hydroxy-5-iodonicotinate)
- 25562-83-8(2-(Phenylsulfinyl)methylbenzoic Acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:141136-83-6)TRAP-6

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):242.0/652.0
atkchemica
(CAS:141136-83-6)TRAP-6

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung